N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,7-dimethyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide
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Overview
Description
N-(1,1-Dioxidotetrahydro-3-thiophenyl)-5,7-dimethyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines elements of thiophene, chromene, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidotetrahydro-3-thiophenyl)-5,7-dimethyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and chromene intermediates. The key steps include:
Formation of the Thiophene Intermediate: This involves the oxidation of tetrahydrothiophene to form the 1,1-dioxidotetrahydrothiophene.
Synthesis of the Chromene Intermediate: This step involves the cyclization of appropriate precursors to form the chromene ring.
Coupling Reaction: The thiophene and chromene intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxidotetrahydro-3-thiophenyl)-5,7-dimethyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the oxidation state of the thiophene ring.
Substitution: Various substituents can be introduced into the chromene or thiophene rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in studying biological processes.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1-Dioxidotetrahydro-3-thiophenyl)-5,7-dimethyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-Dioxidotetrahydro-3-thiophenyl)-2-(4-isopropylphenoxy)-N-(4-propoxybenzyl)propanamide
- N-[(3S)-1,1-Dioxidotetrahydro-3-thiophenyl]-2-fluoro-N-(4-propoxybenzyl)benzamide
- N-(1,1-Dioxidotetrahydro-3-thiophenyl)-3-methyl-N-(4-propoxybenzyl)butanamide
Uniqueness
N-(1,1-Dioxidotetrahydro-3-thiophenyl)-5,7-dimethyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural elements. This uniqueness can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C26H29NO6S |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5,7-dimethyl-4-oxo-N-[(4-propoxyphenyl)methyl]chromene-2-carboxamide |
InChI |
InChI=1S/C26H29NO6S/c1-4-10-32-21-7-5-19(6-8-21)15-27(20-9-11-34(30,31)16-20)26(29)24-14-22(28)25-18(3)12-17(2)13-23(25)33-24/h5-8,12-14,20H,4,9-11,15-16H2,1-3H3 |
InChI Key |
FXWUOKNGOYZPRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(C=C(C=C4O3)C)C |
Origin of Product |
United States |
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